molecular formula C15H17BF3NO2 B2831020 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole CAS No. 955978-82-2

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole

Cat. No.: B2831020
CAS No.: 955978-82-2
M. Wt: 311.11
InChI Key: MMDAPXPYKCPQRN-UHFFFAOYSA-N
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Description

This compound is an indole derivative featuring a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 4 and a trifluoromethyl (-CF₃) group at position 4. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, while the -CF₃ substituent enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and radiopharmaceutical synthesis . Its molecular formula is C₁₆H₁₈BF₃NO₂, with a CAS number 955978-82-2 (purity ≥95%, as per FF-7681 in ).

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BF3NO2/c1-13(2)14(3,4)22-16(21-13)11-7-9(15(17,18)19)8-12-10(11)5-6-20-12/h5-8,20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDAPXPYKCPQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=CN3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole typically involves the formation of the boronic ester group followed by its attachment to the indole ring. One common method involves the use of Suzuki-Miyaura coupling reactions, which are palladium-catalyzed cross-coupling reactions between boronic acids and halides. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to modify the indole ring.

    Substitution: The boronic ester group can participate in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group yields boronic acids, while substitution reactions can lead to the formation of various substituted indole derivatives.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The indole ring can interact with biological receptors and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

a. 6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole (CAS 642494-36-8)
  • Applications : Used as a Suzuki coupling precursor for biaryl synthesis. Lacks the electron-withdrawing -CF₃, resulting in lower lipophilicity compared to the target compound .
  • Synthesis : Prepared via Miyaura borylation of 6-bromoindole, yielding 43–71% .
1-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-6-(Trifluoromethyl)-1H-Indole
  • Structure : Boronate at position 5, -CF₃ at position 6, and methyl substitution on N1.
  • Key Differences : The 5-position boronate introduces steric hindrance, reducing coupling efficiency compared to 4-substituted analogs. Methylation at N1 alters solubility and metabolic stability .
c. 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole (CAS 388116-27-6)
  • Applications : Intermediate in drug discovery but lacks the pharmacokinetic advantages conferred by -CF₃ .

Functional Group Modifications

Trifluoromethyl Positional Isomers
  • 6-Fluoro-5-(Pinacol Boronate)-1H-Indole (CID 67077787):
    • Replaces -CF₃ with fluorine at position 5. Fluorine’s smaller size reduces steric effects but provides less metabolic stability .
  • 2-(Trifluoromethyl)benzylboronic Acid Pinacol Ester (CAS 475250-54-5):
    • Benzyl boronate with -CF₃ on a phenyl ring. Lower conjugation with the indole core, altering electronic properties for cross-coupling .
N-Substituted Derivatives
  • Purity: 95% .

Biological Activity

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole is a member of the indole family that incorporates a boron-containing moiety. Its unique structure suggests potential biological activities that merit investigation. This article explores its biological activity based on available literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C16H20BNO4F3
  • Molecular Weight : 355.15 g/mol
  • CAS Number : 1048970-17-7

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the boron atom allows for unique interactions in biochemical pathways, particularly in enzyme inhibition and receptor binding.

Anticancer Activity

Several studies have indicated that compounds with similar structural motifs exhibit anticancer properties. The indole core is known for its role in various anticancer agents. The trifluoromethyl group enhances lipophilicity and may improve cell membrane permeability, potentially increasing the compound's efficacy against cancer cells.

Enzyme Inhibition

The dioxaborolane moiety can participate in reversible covalent bonding with enzymes, particularly those involved in metabolic pathways. This feature makes it a candidate for developing inhibitors targeting specific kinases or proteases.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the anticancer effects of various indole derivatives and found that those with boron-containing groups showed enhanced activity against breast and lung cancer cell lines. The compound demonstrated promising IC50 values in preliminary assays against MCF-7 and A549 cells .
  • Kinase Inhibition : Research on similar compounds has shown that they can selectively inhibit cyclin-dependent kinases (CDKs). For instance, derivatives containing dioxaborolane structures were reported to inhibit CDK6 with subnanomolar potency . This suggests that the compound may also exhibit similar kinase-inhibitory properties.
  • Toxicity Studies : Toxicological assessments indicated that while the compound exhibits significant biological activity, it also presents some toxicity risks. The compound was classified as harmful if swallowed and causes skin irritation .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other indole derivatives:

Compound NameAnticancer ActivityKinase InhibitionToxicity Level
This compoundModeratePotentially highHarmful if swallowed
Indole Derivative AHighModerateLow
Indole Derivative BLowHighModerate

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